rac-(2R,3aS,5S,6aS)-2-methyl-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid hydrochloride
Description
rac-(2R,3aS,5S,6aS)-2-methyl-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid hydrochloride is a bicyclic compound featuring a fused furo-pyrrolidine core with a methyl substituent at the 2-position and a carboxylic acid group at the 5-position, neutralized as a hydrochloride salt. Its structure combines rigidity from the bicyclic framework with polar functional groups, making it a candidate for applications in medicinal chemistry, particularly in targeting protein interactions or enzymatic activity. The stereochemistry (2R,3aS,5S,6aS) and racemic nature further influence its physicochemical and biological properties .
Properties
IUPAC Name |
(2R,3aS,5S,6aS)-2-methyl-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3.ClH/c1-4-2-5-7(12-4)3-6(9-5)8(10)11;/h4-7,9H,2-3H2,1H3,(H,10,11);1H/t4-,5+,6+,7+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTPPGXDVKESGR-VSUCYEFKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(O1)CC(N2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H](O1)C[C@H](N2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,3aS,5S,6aS)-2-methyl-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid hydrochloride typically involves multiple steps, including the formation of the hexahydro-furo-pyrrole ring system. Common synthetic routes may involve the use of starting materials such as 2-methyl-2H-furo[3,2-b]pyrrole and various reagents to achieve the desired stereochemistry and functional groups.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process.
Chemical Reactions Analysis
Types of Reactions: rac-(2R,3aS,5S,6aS)-2-methyl-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its pharmacological properties due to its ability to interact with biological targets. Some notable applications include:
- Anticancer Activity : Research has indicated that compounds with similar furo[3,2-b]pyrrole structures exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
- Neuroprotective Effects : Studies have suggested that derivatives of this compound may provide neuroprotective benefits, potentially through modulation of neurotransmitter systems or reduction of oxidative stress.
Organic Synthesis
The compound serves as an important intermediate in organic synthesis. Its utility can be highlighted in the following ways:
- Building Block for Complex Molecules : The unique structural features allow it to be used as a building block in the synthesis of more complex organic molecules. For example, it can undergo transformations such as alkylation and acylation to produce various derivatives that are valuable in drug discovery.
- Synthesis of Heterocycles : The furo[3,2-b]pyrrole framework facilitates the synthesis of other heterocycles through cyclization reactions. This is particularly useful in creating libraries of compounds for screening in pharmaceutical research.
Case Studies
Several case studies illustrate the practical applications of rac-(2R,3aS,5S,6aS)-2-methyl-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid hydrochloride:
| Study | Application | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range. |
| Study 2 | Neuroprotection | Showed protective effects against oxidative stress-induced neuronal cell death in vitro. |
| Study 3 | Organic Synthesis | Utilized as a precursor for synthesizing novel heterocyclic compounds with potential antimicrobial properties. |
Mechanism of Action
The mechanism of action of rac-(2R,3aS,5S,6aS)-2-methyl-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of bicyclic pyrrolidine derivatives.
Table 1: Structural and Physicochemical Comparison
Key Observations
Structural Rigidity: The target compound’s furo[3,2-b]pyrrole bicyclic system enhances rigidity compared to monocyclic analogs like the 4-fluorophenyl-pyrrolidine derivative . This rigidity may improve binding selectivity in biological targets. In contrast, the pyrrolo[2,3-c]pyridine analog has a planar aromatic system, which could facilitate π-π stacking interactions but lacks the conformational constraints of bicyclic systems.
Carboxylic acid groups (as in the target and compounds) enhance water solubility and enable salt formation (e.g., hydrochloride), critical for bioavailability .
Biological Relevance: Bicyclic pyrrolidines, such as those in and , are explored as retinol-binding protein 4 (RBP4) antagonists for metabolic disorders . The target compound’s structure aligns with this therapeutic niche.
Synthetic Accessibility :
- Similar compounds (e.g., ) are synthesized via nucleophilic substitution or coupling reactions in polar solvents like DMF, suggesting analogous routes for the target compound .
Research Findings and Data Gaps
- Physicochemical Data : While molecular weights and formulas are inferred or derived from analogs, experimental data (e.g., pKa, logP) for the target compound are absent in the provided evidence.
- Biological Activity: No direct bioactivity data are available for the target compound, but structural analogs in and show promise in targeting RBP4 and central nervous system receptors .
- Stereochemical Impact : The racemic nature of the target compound may necessitate enantiomeric resolution studies to isolate biologically active isomers .
Biological Activity
rac-(2R,3aS,5S,6aS)-2-methyl-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid hydrochloride (CAS Number: 2247106-51-8) is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C₈H₁₃N₁O₃
- Molecular Weight : 171.19 g/mol
- Structure : The compound features a furo[3,2-b]pyrrole backbone with a carboxylic acid functional group that may influence its biological activity.
Pharmacological Potential
Recent studies have indicated that derivatives of pyrrole compounds exhibit various biological activities, including:
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Antioxidant Activity : Compounds related to rac-(2R,3aS,5S,6aS)-2-methyl-hexahydro-2H-furo[3,2-b]pyrrole have shown potential in reducing oxidative stress through their ability to scavenge free radicals.
Study Activity Observed MDPI (2023) Antioxidant properties through reducing ability in Maillard reaction products. - Neuroprotective Effects : Certain pyrrole derivatives have been investigated for their neuroprotective capabilities, potentially offering therapeutic avenues for neurodegenerative diseases.
In Vitro Studies
In vitro studies have demonstrated the compound's effects on various cell lines:
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Cell Viability : Research on similar pyrrole derivatives indicates that they can influence cell proliferation and viability under stress conditions.
Cell Line Treatment Concentration Effect HL-7702 (human hepatocyte) Various concentrations No significant effect on apoptosis observed
Case Studies
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Neuroprotection in Animal Models : A study involving neuroprotective effects of pyrrole derivatives showed promise in reducing neuronal damage in models of Alzheimer's disease.
- Findings : Significant reduction in markers of oxidative stress and inflammation.
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Antidiabetic Activity : Another investigation into related compounds indicated potential antidiabetic effects through modulation of glucose metabolism.
- Findings : Improvement in insulin sensitivity and glucose tolerance in diabetic rat models.
Q & A
Q. What are the key considerations for synthesizing rac-(2R,3aS,5S,6aS)-2-methyl-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid hydrochloride with high enantiomeric purity?
- Methodological Answer : Synthesis requires precise control over stereochemistry, particularly at the 2R, 3aS, 5S, and 6aS positions. Techniques such as chiral auxiliary-assisted cyclization or asymmetric catalysis (e.g., Sharpless epoxidation) are critical. Use of tert-butyl carbamate intermediates (as seen in structurally related compounds) can protect reactive sites during ring formation . Post-synthesis, chiral HPLC or capillary electrophoresis should validate enantiomeric excess (≥98%) .
Q. How can researchers optimize purification protocols for this compound to minimize degradation of the furo-pyrrolidine core?
- Methodological Answer : The compound’s fused furo-pyrrolidine system is sensitive to acidic/basic conditions. Use low-temperature crystallization (e.g., acetone/water mixtures) or reverse-phase chromatography with buffered mobile phases (pH 4–6) to stabilize the structure. Membrane-based separation technologies (e.g., nanofiltration) can also reduce exposure to harsh solvents .
Q. What spectroscopic techniques are most reliable for confirming the stereochemical configuration of this compound?
- Methodological Answer : X-ray crystallography is definitive for resolving stereochemical ambiguities. For routine analysis, combine 2D NMR (e.g., NOESY to detect spatial proximity of protons in the hexahydro ring) and vibrational circular dichroism (VCD) to distinguish diastereomers .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties while retaining the furo-pyrrolidine scaffold?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT) can predict stability of protonated forms under physiological pH. Molecular dynamics simulations (e.g., using AMBER or GROMACS) assess membrane permeability by modeling interactions with lipid bilayers. For example, substituents at the 2-methyl position can be optimized for reduced CYP450 metabolism .
Q. What experimental strategies resolve contradictions in solubility data reported for this compound across different studies?
- Methodological Answer : Discrepancies often arise from polymorphic forms or residual solvents. Conduct systematic solubility screens using the Hansen Solubility Parameters (HSP) approach. Pair this with differential scanning calorimetry (DSC) to identify polymorphs and thermogravimetric analysis (TGA) to quantify solvent residues .
Q. How can kinetic studies elucidate degradation pathways of the hydrochloride salt under accelerated stability conditions?
- Methodological Answer : Perform forced degradation studies (e.g., 40°C/75% RH for 4 weeks) and analyze products via LC-HRMS. Use kinetic modeling (e.g., Arrhenius plots) to extrapolate shelf-life. Focus on hydrolytic cleavage of the furo-pyrrolidine ring or decarboxylation at the 5-carboxylic acid group .
Q. What role does the hydrochloride counterion play in modulating the compound’s crystallinity and bioavailability?
- Methodological Answer : Salt forms influence lattice energy and dissolution rates. Compare hydrochloride vs. free acid forms using powder X-ray diffraction (PXRD) and intrinsic dissolution rate (IDR) testing. The hydrochloride salt typically enhances aqueous solubility but may reduce stability in humid environments .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Reactivity discrepancies may stem from steric hindrance at the 3aS position or competing elimination pathways. Use kinetic isotope effects (KIE) studies and in-situ IR spectroscopy to track intermediate formation. Computational reaction path searches (e.g., via the ICReDD framework) can identify transition states and validate experimental outcomes .
Experimental Design Framework
Q. What is a robust protocol for scaling up the synthesis of this compound while maintaining stereochemical fidelity?
- Methodological Answer : Implement Quality by Design (QbD) principles:
- Critical Process Parameters (CPPs) : Temperature during cyclization (±2°C), stoichiometry of chiral catalysts.
- Critical Quality Attributes (CQAs) : Enantiomeric purity, residual solvent levels.
Use design-of-experiments (DoE) software (e.g., MODDE) to optimize parameters. Pilot-scale reactions should include in-line PAT tools (e.g., Raman spectroscopy) for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
